molecular formula C18H14BrClO4 B2916655 Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-91-2

Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2916655
CAS No.: 308295-91-2
M. Wt: 409.66
InChI Key: NOODNGMTXWKLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a benzofuran core substituted with bromine at position 6, a 2-chlorophenylmethoxy group at position 5, and a methyl ester at position 2. The synthetic pathway involves halogenation and etherification of precursor benzofuran structures, as demonstrated in related compounds such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) and methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (V) . The presence of halogen atoms (Br, Cl) and aromatic methoxy groups enhances lipophilicity and may influence receptor binding or metabolic stability .

Properties

IUPAC Name

methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)12-7-16(13(19)8-15(12)24-10)23-9-11-5-3-4-6-14(11)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOODNGMTXWKLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrClO₃
  • Molecular Weight : 397.69 g/mol
  • CAS Number : Not specified in the literature

This compound features a benzofuran core, which is known for its diverse biological activities.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi.

Case Studies

  • Antitubercular Activity :
    A study evaluated the efficacy of benzofuran derivatives against Mycobacterium tuberculosis (M. tuberculosis). Compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL, suggesting potent antitubercular activity .
  • Antifungal Activity :
    In another investigation, benzofuran derivatives were synthesized and tested against fungal strains. The results indicated that certain derivatives exhibited antifungal activity with MIC values ranging from 2 to 8 μg/mL, highlighting the potential of these compounds in treating fungal infections .

Anticancer Activity

Benzofuran derivatives, including this compound, have shown promise in cancer research.

Research Findings

  • Cytotoxicity Against Cancer Cells :
    A recent study reported that a related benzofuran derivative exhibited cytotoxic effects on leukemia cell lines (K562 and HL60) with IC50 values of 0.1 μM, indicating strong anticancer potential without significant toxicity to normal cells . This suggests that modifications in the benzofuran structure can enhance selective cytotoxicity towards cancer cells.
  • Mechanism of Action :
    The anticancer activity of benzofuran derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, one study demonstrated that a bromomethyl-substituted benzofuran inhibited the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell proliferation and increased apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureBiological Activity
Bromine SubstitutionEnhances cytotoxicity against cancer cells
Chlorophenyl GroupContributes to antimicrobial efficacy
Methoxy GroupMay improve solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The target compound’s logP is estimated to be ~5.2–5.7, comparable to analogs like ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (logP = 5.216) . Higher logP values correlate with increased membrane permeability but reduced aqueous solubility.
  • Hydrogen Bonding : The 2-chlorophenylmethoxy group introduces steric hindrance and moderate hydrogen-bond acceptor capacity (5 HBA), similar to fluorophenyl analogs .
  • Metabolic Stability: Bromine and chlorine atoms may slow oxidative metabolism compared to non-halogenated derivatives, as seen in brominated benzofurans with lower cytotoxicity than their precursors .

Functional Group Impact on Activity

  • Chlorine at the 2-position of the phenyl ring may improve binding to hydrophobic pockets .
  • Ester Groups : Methyl esters (vs. ethyl or methoxyethyl) reduce molecular weight and may enhance metabolic clearance relative to bulkier esters .
  • Aromatic Substitutents : Fluorophenyl analogs exhibit distinct electronic profiles (e.g., stronger C-F dipole vs. C-Cl), which could alter target affinity or selectivity .

Research Implications and Gaps

Further studies should prioritize:

In vitro screening against cancer cell lines and microbial pathogens.

SAR analysis to isolate the contributions of 2-chlorophenyl vs. other aryl groups.

Crystallographic studies (e.g., using SHELX ) to resolve 3D conformations and intermolecular interactions.

Q & A

Q. What synthetic strategies are typically employed to prepare Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?

  • Methodological Answer : The synthesis often begins with a benzofuran carboxylate core, followed by sequential functionalization. Key steps include:
  • Halogenation : Bromination at position 6 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
  • Etherification : The (2-chlorophenyl)methoxy group at position 5 is introduced via nucleophilic substitution, typically using a benzyl bromide derivative and a base like NaH in THF .
  • Protection/Deprotection : Protecting hydroxyl groups with acetyl or benzyl groups during synthesis prevents unwanted side reactions .
    Optimization involves adjusting reaction temperatures, stoichiometry, and solvent polarity to minimize byproducts.

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., coupling constants for aryl protons, ester carbonyl signals at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and halogen isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing between 5- and 6-substituted positions) using programs like SHELXL .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Methodological Answer : Contradictions (e.g., overlapping NMR signals or ambiguous NOE correlations) require:
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 5-bromo-2-phenyl-3-sulfinyl benzofurans ).
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize geometry for comparison with experimental data.
  • Single-Crystal X-ray Diffraction : Definitive confirmation of regiochemistry and stereochemistry via SHELX-refined structures .

Q. What experimental design considerations are critical for optimizing the halogenation step in this compound’s synthesis?

  • Methodological Answer : Bromination at position 6 requires:
  • Substrate Control : Pre-functionalize reactive sites (e.g., protect hydroxyl groups to prevent competing reactions) .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products, while higher temperatures may lead to rearrangements.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency .
    Monitoring by TLC or LC-MS at intermediate stages ensures selective halogenation.

Q. How do electron-withdrawing substituents (e.g., Br, Cl) influence the reactivity of the benzofuran core in further functionalization?

  • Methodological Answer :
  • Electronic Effects : Bromine at position 6 deactivates the ring, directing electrophilic substitutions to less deactivated positions (e.g., para to Br).
  • Steric Effects : The (2-chlorophenyl)methoxy group at position 5 creates steric hindrance, favoring reactions at accessible sites (e.g., ester hydrolysis at position 3).
  • Cross-Coupling Potential : Bromine enables Suzuki or Ullmann couplings for biaryl synthesis, though chloro substituents may require palladium catalysts with higher activity .

Data Analysis & Contradiction Management

Q. What strategies validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • HPLC-PDA : Monitor degradation products (e.g., ester hydrolysis or dehalogenation) using reverse-phase HPLC with photodiode array detection.
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • Mass Spectrometry : Track molecular ion fragmentation patterns to detect instability (e.g., loss of COOCH₃ or Br⁻).

Experimental Design for Biological Studies

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or methoxy groups) to assess halogen-dependent activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or cytochrome P450 enzymes).
  • In Vitro Assays : Compare cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., MIC testing) against parent compounds to identify key functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.